molecular formula C11H21NO4 B2452488 4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid CAS No. 1780649-12-8

4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid

Cat. No. B2452488
M. Wt: 231.292
InChI Key: BDRCIETWVHQBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds similar to “4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid” involves the use of di-tert-butyl dicarbonate (Boc2O) in water at ambient temperature . This reaction is an example of an on-water reaction . The BOC group can also be added to amines in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .

Scientific Research Applications

Enantioselective Synthesis Research has also demonstrated the compound's involvement in enantioselective synthesis processes, contributing to the creation of optically active substances. This aspect is crucial for producing pharmaceuticals and other substances where the chirality of molecules can significantly influence their biological activity and properties (Constantinou-Kokotou, Magrioti, Markidis, & Kokotos, 2001).

Solid-Phase Synthesis Applications The compound finds extensive application in solid-phase synthesis as well, where it is used as a handle or linker for anchoring peptides and other organic molecules to solid supports. This application is vital in combinatorial chemistry and the rapid synthesis of diverse molecular libraries for drug discovery and development (Gaehde & Matsueda, 2009).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-8(9(13)14)6-7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRCIETWVHQBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCNC(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(tert-Butoxycarbonyl)amino]-2-ethylbutanoic acid

CAS RN

1780649-12-8
Record name 4-([(tert-butoxy)carbonyl]amino)-2-ethylbutanoic acid
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